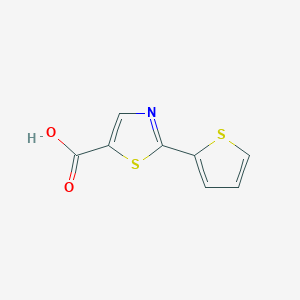

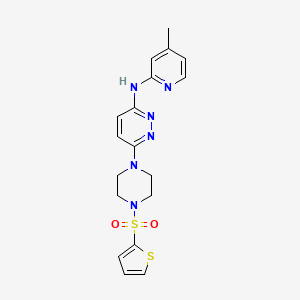

![molecular formula C11H8Cl2N2O2S B2558240 2-[2-(3,5-ジクロロアニリノ)-1,3-チアゾール-4-イル]酢酸 CAS No. 927983-67-3](/img/structure/B2558240.png)

2-[2-(3,5-ジクロロアニリノ)-1,3-チアゾール-4-イル]酢酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid” is a derivative of Diclofenac, which is considered one of the best drugs used as an anti-inflammatory agent . New diclofenac derivatives containing bioactive moieties, such as triazole, oxadiazole, and thiadiazol, have been synthesized .

Synthesis Analysis

The structures of the new compounds were established based on spectral and elemental analysis . The new synthesized compounds were tested against anti-inflammatory agents and exhibited high activity as expected . The binding position of new diclofenac derivatives toward Cox-1 and Cox-2 enzymes was proved by molecular docking .Molecular Structure Analysis

The molecular structure of these compounds was confirmed by spectral and elemental analysis . The binding position of new diclofenac derivatives toward Cox-1 and Cox-2 enzymes was proved by molecular docking .Chemical Reactions Analysis

The new diclofenac derivatives were synthesized containing bioactive moieties, such as triazole, oxadiazole, and thiadiazol . The structures of the new compounds were established based on spectral and elemental analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were confirmed by spectral and elemental analysis .科学的研究の応用

- 背景: この化合物は、よく知られている非ステロイド系抗炎症薬(NSAID)であるジクロフェナクと構造的に類似しています .

- 用途: 研究者たちは、この化合物を抗炎症および鎮痛剤としての可能性を探求しています。 その作用機序は、炎症と痛みの経路で重要な役割を果たすシクロオキシゲナーゼ(COX)酵素の阻害を含みます .

- 用途: 研究によると、この化合物は癌細胞に対して細胞毒性を示すことが示唆されています。 研究者は、この化合物を新規化学療法剤としての可能性を調査しています .

- 用途: 科学者たちは、この化合物がフリーラジカルを捕捉し、細胞を酸化ストレスから保護する能力を探求しています。 抗酸化物質は、さまざまな疾患の予防に重要な役割を果たします .

- 用途: 科学者たちは、この化合物を環境に優しい殺虫剤または除草剤としての可能性を探求しています。 この化合物のユニークな構造は、既存の農薬に比べて利点をもたらす可能性があります .

- 用途: 医薬品化学者は、この化合物を新規化合物を開発するための足場として使用しています。 特定の官能基を修飾することにより、彼らはさまざまな疾患に対する標的療法を作成することを目指しています .

抗炎症および鎮痛作用

抗癌活性

抗酸化作用

分子プローブと蛍光イメージング

農薬研究

創薬と医薬品化学

作用機序

Target of Action

The primary targets of 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid acts by inhibiting the activity of the cyclooxygenase enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators .

将来の方向性

生化学分析

Biochemical Properties

2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been shown to bind to cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the inflammatory response . The interaction with these enzymes inhibits their activity, leading to a reduction in the production of pro-inflammatory mediators such as prostaglandins. Additionally, this compound may interact with other proteins involved in the inflammatory pathway, further modulating the biochemical environment.

Cellular Effects

The effects of 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid on various cell types have been extensively studied. In immune cells, such as macrophages and neutrophils, this compound reduces the production of inflammatory cytokines, thereby dampening the inflammatory response . In epithelial cells, it has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound’s impact on gene expression includes the downregulation of genes associated with inflammation and the upregulation of anti-inflammatory genes, highlighting its potential as an anti-inflammatory agent.

Molecular Mechanism

At the molecular level, 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid exerts its effects primarily through enzyme inhibition. By binding to the active sites of COX-1 and COX-2 enzymes, it prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation . This binding is facilitated by the thiazole ring, which interacts with specific amino acid residues in the enzyme’s active site. Additionally, the dichloroaniline moiety enhances the compound’s binding affinity and specificity. This dual interaction mechanism ensures effective inhibition of the target enzymes, leading to a significant reduction in inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, maintaining its activity over extended periods. It may undergo degradation in the presence of strong acids or bases. Long-term studies have shown that continuous exposure to this compound can lead to sustained anti-inflammatory effects, with minimal adverse effects on cellular function . These findings suggest that the compound is both effective and stable for long-term use in biochemical research.

Dosage Effects in Animal Models

In animal models, the effects of 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid vary with dosage. At low to moderate doses, the compound effectively reduces inflammation without causing significant toxicity . At higher doses, some adverse effects, such as gastrointestinal irritation and liver toxicity, have been observed. These effects are likely due to the compound’s interaction with off-target enzymes and proteins. Therefore, careful dosage optimization is crucial to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites are then excreted via the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of certain metabolites, potentially affecting overall metabolic homeostasis. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid is transported and distributed through both passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, the compound tends to accumulate in the cytoplasm and can be transported to various organelles, depending on its interactions with intracellular proteins.

Subcellular Localization

The subcellular localization of 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid is primarily in the cytoplasm, where it exerts its biochemical effects . It may also localize to specific organelles, such as the endoplasmic reticulum and mitochondria, depending on the presence of targeting signals or post-translational modifications. These localizations are crucial for the compound’s activity, as they determine its accessibility to target enzymes and proteins.

特性

IUPAC Name |

2-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2S/c12-6-1-7(13)3-8(2-6)14-11-15-9(5-18-11)4-10(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOJLVAZZSOBPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC2=NC(=CS2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

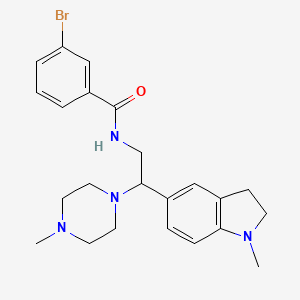

![Benzo[d][1,3]dioxol-5-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2558160.png)

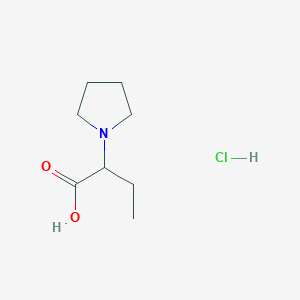

![N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2558168.png)

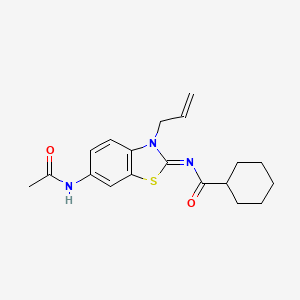

![2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid](/img/structure/B2558173.png)

![3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2558175.png)

triazin-2-yl)sulfanyl)acetate](/img/structure/B2558176.png)

![1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2558180.png)